molecular formula C15H20N6 B12808858 Cyclohexyl-N,N-di(2-pyrazinyl)methanediamine CAS No. 93371-89-2

Cyclohexyl-N,N-di(2-pyrazinyl)methanediamine

Cat. No.: B12808858
CAS No.: 93371-89-2
M. Wt: 284.36 g/mol
InChI Key: KUZZXHFURPSZDA-UHFFFAOYSA-N
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Description

Cyclohexyl-N,N-di(2-pyrazinyl)methanediamine is a chemical compound with the molecular formula C15H20N6 It is known for its unique structure, which includes a cyclohexyl group and two pyrazinyl groups attached to a methanediamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl-N,N-di(2-pyrazinyl)methanediamine typically involves the reaction of cyclohexylamine with pyrazine derivatives under controlled conditions. One common method includes the use of hexamethyldisilazane (HMDS) and aldehydes, catalyzed by zinc chloride (ZnCl2), to form N,N′-disubstituted methanediamines .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl-N,N-di(2-pyrazinyl)methanediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Cyclohexyl-N,N-di(2-pyrazinyl)methanediamine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclohexyl-N,N-di(2-pyrazinyl)methanediamine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl-N,N-di(2-pyridyl)methanediamine
  • Cyclohexyl-N,N-di(2-pyrimidinyl)methanediamine
  • Cyclohexyl-N,N-di(2-pyrazolyl)methanediamine

Uniqueness

Cyclohexyl-N,N-di(2-pyrazinyl)methanediamine is unique due to the presence of pyrazinyl groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall behavior in various chemical and biological contexts.

Properties

CAS No.

93371-89-2

Molecular Formula

C15H20N6

Molecular Weight

284.36 g/mol

IUPAC Name

1-cyclohexyl-N,N'-di(pyrazin-2-yl)methanediamine

InChI

InChI=1S/C15H20N6/c1-2-4-12(5-3-1)15(20-13-10-16-6-8-18-13)21-14-11-17-7-9-19-14/h6-12,15H,1-5H2,(H,18,20)(H,19,21)

InChI Key

KUZZXHFURPSZDA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(NC2=NC=CN=C2)NC3=NC=CN=C3

Origin of Product

United States

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